A Technical Guide to 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: Natural Sources, Isolation, and Biological Activity
A Technical Guide to 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural flavanone 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a compound of interest for its potential pharmacological applications. This document details its known natural sources, presents available quantitative data, outlines experimental protocols for its isolation, and discusses its primary biological activity as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2).
Natural Sources of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a prenylated flavanone that has been identified in various plant species, predominantly within the Fabaceae family[1]. While its presence is reported in several tropical plants, a significant potential source is the genus Sophora, with Sophora flavescens being a notable example[2]. The roots of Sophora flavescens are known to be rich in a variety of prenylated flavonoids[3][4][5][6][7][8][9][10].
Although not explicitly quantified for the target compound, studies on Sophora flavescens have demonstrated the feasibility of extracting a significant amount of total prenylated flavonoids. One study reported a yield of 7.38 mg/g of total prenylated flavonoids from the roots of Sophora flavescens using an optimized ultrasound-assisted extraction method with a hydrophobic ionic liquid[11]. This suggests that Sophora flavescens is a promising source for obtaining 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone.
Further research into other genera of the Fabaceae family, such as Dalea, Amorpha, and Derris, which are known to produce a diverse array of prenylated flavonoids, may also reveal them as potential sources of this specific compound.
Table 1: Potential Natural Sources of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone and Related Compounds
| Plant Species | Family | Plant Part | Compound(s) Identified | Reference(s) |
| Sophora flavescens | Fabaceae | Roots | Various prenylated flavonoids (including structurally similar compounds) | [3][4][5][6][7][8][9][10] |
| Various Tropical Plants | - | - | 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone | [12] |
| Dalea species | Fabaceae | - | Various prenylated flavanones | |
| Amorpha fruticosa | Fabaceae | - | Various prenylated flavonoids | |
| Derris robusta | Fabaceae | - | Various prenylated flavonoids |
Experimental Protocols
General Extraction and Isolation Workflow
The following diagram outlines a typical experimental workflow for the isolation of prenylated flavonoids.
Detailed Methodologies
2.2.1. Extraction of Prenylated Flavonoids from Sophora flavescens
This protocol is adapted from a study focused on the efficient extraction of total prenylated flavonoids[11].
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Plant Material Preparation: The dried roots of Sophora flavescens are ground into a fine powder.
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Extraction Solvent: A hydrophobic ionic liquid, such as 1-octyl-3-methylimidazolium tetrafluoroborate ([C8mim]BF4), has been shown to be highly efficient and selective for prenylated flavonoids. Alternatively, conventional solvents like methanol or ethanol can be used.
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Extraction Procedure (Ultrasound-Assisted):
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Mix the powdered plant material with the chosen extraction solvent.
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Perform ultrasound-assisted extraction at an optimized temperature and duration. For example, with [C8mim]BF4, extraction can be carried out at 60°C for 30 minutes.
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Separate the solid material from the liquid extract by centrifugation or filtration.
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Yield: This method yielded 7.38 mg/g of total prenylated flavonoids in the cited study[11].
2.2.2. Isolation and Purification
Following extraction, the crude extract containing a mixture of compounds needs to be subjected to chromatographic techniques for the isolation of the target flavanone.
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Column Chromatography: The crude extract is typically first fractionated using column chromatography with silica gel or other stationary phases. A gradient elution system with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol) is used to separate the compounds based on their polarity.
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified using preparative HPLC. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape[13].
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Thin-Layer Chromatography (TLC): TLC can be used to monitor the separation process and to perform a final purification step if necessary.
2.2.3. Structural Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are used to determine the detailed chemical structure.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.
Biological Activity and Signaling Pathways
The primary and most well-documented biological activity of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is its ability to inhibit the ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP)[2][12].
Table 2: In Vitro Activity of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone
| Target | Assay | IC50 | Reference(s) |
| ABCG2 (BCRP) | Inhibition of ABCG2-mediated transport | 6.6 μM | [2] |
ABCG2 Inhibition Signaling Pathway
ABCG2 is a transmembrane protein that functions as an efflux pump, actively transporting a wide range of substrates, including many chemotherapeutic drugs, out of cells. This process is a major mechanism of multidrug resistance (MDR) in cancer cells. Flavonoids, including 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, can inhibit the function of ABCG2, thereby increasing the intracellular concentration and efficacy of anticancer drugs.
The mechanism of ABCG2 inhibition by flavonoids is believed to be multifactorial and can involve:
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Competitive Inhibition: The flavonoid may bind to the same substrate-binding site on the ABCG2 transporter as the chemotherapeutic drug, thereby competing for efflux.
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Non-Competitive Inhibition: The flavonoid may bind to an allosteric site on the transporter, inducing a conformational change that reduces its transport activity.
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Modulation of ATPase Activity: Some flavonoids may interfere with the ATP hydrolysis that powers the transport function of ABCG2, although many flavonoid inhibitors do not significantly affect ATPase activity[14].
The following diagram illustrates the general mechanism of ABCG2-mediated drug efflux and its inhibition by flavonoids.
Conclusion
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a promising natural product with well-defined activity as an inhibitor of the ABCG2 multidrug resistance transporter. While Sophora flavescens stands out as a primary potential source, further quantitative analysis is needed to determine the exact concentration of this compound in various plant materials. The general protocols for the isolation of prenylated flavonoids provide a solid foundation for obtaining this compound for further research. Future studies should focus on elucidating the precise molecular interactions between this flavanone and the ABCG2 transporter to aid in the design of more potent and specific MDR inhibitors for use in combination cancer therapy.
References
- 1. 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone | 1268140-15-3 | TAC14015 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vasorelaxant prenylated flavonoids from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prenylated flavonoids from the roots of Sophora flavescens with tyrosinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities [mdpi.com]
- 6. Re-evaluation of the antioxidant prenylated flavonoids from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new prenylated flavanone from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sophoflavanones A and B, two novel prenylated flavanones from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogenic Prenylated Flavonoids in Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
- 11. mdpi.com [mdpi.com]
- 12. Flavonoids from eight tropical plant species that inhibit the multidrug resistance transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of 4’,5,7-trihydroxy-3’-methoxyflavone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. benthamdirect.com [benthamdirect.com]
